Tinlarebant? - 1821327-95-0

Tinlarebant?

Catalog Number: EVT-8952485
CAS Number: 1821327-95-0
Molecular Formula: C21H21F5N4O2
Molecular Weight: 456.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tinlarebant is classified under retinol-binding protein 4 antagonists. Retinol-binding protein 4 is a transport protein that plays a significant role in the metabolism of retinoids, which are critical for vision. By targeting this protein, Tinlarebant aims to alleviate the pathological processes associated with retinal degenerative diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tinlarebant involves advanced organic chemistry techniques tailored to create complex molecular structures that can effectively bind to retinol-binding protein 4. While specific synthetic routes have not been detailed in the literature, typical approaches for similar compounds include:

  • Stepwise Synthesis: Utilizing multiple reaction steps to build the molecule incrementally.
  • Functional Group Manipulation: Modifying various functional groups to enhance binding affinity and specificity towards retinol-binding protein 4.
  • Purification Techniques: Employing chromatography methods to isolate and purify the final product from by-products and unreacted materials.

These methods ensure that the synthesized compound possesses the necessary purity and structural integrity required for biological testing.

Molecular Structure Analysis

Structure and Data

Tinlarebant's molecular structure has not been explicitly detailed in available literature, but it is expected to contain specific functional groups that facilitate its interaction with retinol-binding protein 4. The general characteristics of such compounds typically include:

  • Aromatic Rings: Often present to enhance binding through π-π interactions.
  • Hydrophilic Groups: To improve solubility in biological environments.
  • Chiral Centers: Potentially influencing the pharmacodynamics and pharmacokinetics of the drug.

The precise molecular formula and structural data would be essential for understanding its mechanism of action and interactions at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Tinlarebant's primary chemical reactions involve interactions with retinol-binding protein 4. The mechanism likely includes:

  • Competitive Binding: Tinlarebant competes with retinol for binding sites on retinol-binding protein 4, thereby inhibiting its activity.
  • Conformational Changes: Binding may induce conformational changes in retinol-binding protein 4, affecting its ability to transport retinoids.

Further studies would be required to elucidate the full spectrum of chemical reactions involving Tinlarebant during its therapeutic application.

Mechanism of Action

Process and Data

The mechanism of action for Tinlarebant primarily revolves around its antagonistic activity against serum non-retinoid retinol-binding protein 4. By inhibiting this protein, Tinlarebant aims to reduce the accumulation of toxic retinoid derivatives in retinal cells, which is a contributing factor in conditions like Stargardt disease.

Key aspects include:

  • Reduction of Toxic Accumulation: By blocking retinol-binding protein 4, Tinlarebant may help prevent the buildup of harmful metabolites that lead to retinal degeneration.
  • Restoration of Retinal Function: The modulation of retinoid transport can potentially restore normal visual function by alleviating oxidative stress and cellular damage within retinal tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point, boiling point, or solubility are not extensively reported for Tinlarebant, compounds of similar classes typically exhibit:

  • Solubility: Moderate solubility in aqueous solutions due to hydrophilic functional groups.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical properties would include reactivity with biological targets, which is essential for its function as a therapeutic agent.

Applications

Scientific Uses

Tinlarebant is primarily being investigated for its potential applications in treating retinal diseases such as:

  • Stargardt Disease: A genetic disorder leading to progressive vision loss due to retinal degeneration.
  • Dry Age-related Macular Degeneration: A common eye condition among older adults that can lead to vision loss.

The ongoing clinical trials aim to establish its efficacy and safety profile, potentially leading to a new therapeutic option for patients suffering from these debilitating conditions .

Mechanistic Basis of Tinlarebant in Retinal Degenerative Pathologies

Molecular Targets: Retinol-Binding Protein 4 Antagonism and Retinol Homeostasis Modulation

Tinlarebant (development code LBS-008) functions as a potent small-molecule antagonist of Retinol-Binding Protein 4, a 21-kDa transport protein that serves as the exclusive carrier for vitamin A (retinol) in systemic circulation. Retinol-Binding Protein 4, predominantly synthesized by hepatocytes, forms a ternary complex with transthyretin and retinol (holo-Retinol-Binding Protein 4) to deliver retinol from hepatic stores to peripheral tissues, including the retinal pigment epithelium [1] [10]. The structural basis of Tinlarebant's antagonism involves competitive binding within the hydrophobic retinol-binding pocket of Retinol-Binding Protein 4, specifically disrupting the interaction between the β-barrel ligand-binding domain and the hydroxyl group of retinol [1]. This molecular interference prevents formation of the functional holo-Retinol-Binding Protein 4 complex, thereby reducing retinol delivery to ocular tissues by approximately 60-70% in clinical observations [2] [5].

Table 1: Structural Binding Regions of Retinol-Binding Protein 4 Targeted by Tinlarebant

Retinol-Binding Protein 4 DomainFunctional RoleTinlarebant Interaction Mechanism
β-barrel core cavityEncapsulates retinol's trimethylcyclohexenyl ringSteric hindrance via fluorine-rich aromatic rings
Polar entrance regionHydrogen bonding with retinol's hydroxyl groupCompetitive hydrogen bond formation with Thr-97 and Gln-98
Transthyretin-binding loopsStabilizes retinol-Retinol-Binding Protein 4-Transthyretin complexAllosteric modification reducing Transthyretin affinity
N-terminal coilStructural stability during cellular uptakeIndirect destabilization of apo-Retinol-Binding Protein 4 conformation

The therapeutic significance of this mechanism lies in its tissue selectivity. While most extrahepatic tissues acquire retinol through non-specific carriers (lipoproteins, albumin), the retinal pigment epithelium uniquely depends on the Retinol-Binding Protein 4–STRA6 receptor pathway for retinol uptake [2] [5]. By selectively antagonizing Retinol-Binding Protein 4, Tinlarebant achieves targeted reduction of retinal retinol availability (approximately 40-50% reduction in retinal retinoids in preclinical models) without inducing systemic vitamin A deficiency [5] [9]. This pharmacological profile represents a significant advantage over broad-spectrum vitamin A deprivation approaches, maintaining extraocular retinol homeostasis while specifically modulating ocular retinoid flux [7] [10].

Pharmacodynamic Interplay: Inhibition of Bisretinoid Accumulation via Visual Cycle Attenuation

The visual cycle constitutes the biochemical pathway responsible for continual regeneration of the photosensitive chromophore 11-cis-retinal. Under pathological conditions such as Stargardt disease type 1 and Geographic Atrophy, genetic defects in the Adenosine triphosphate Binding Cassette Subfamily A Member 4 transporter (Adenosine triphosphate Binding Cassette Subfamily A Member 4) or age-related dysfunction in the retinal pigment epithelium lead to aberrant accumulation of bisretinoid compounds, particularly N-retinylidene-N-retinyl-ethanolamine [6] [8]. Tinlarebant exerts its therapeutic effect by strategically modulating the substrate availability for this pathological cascade through upstream Retinol-Binding Protein 4 inhibition [2] [5].

Pharmacodynamic studies demonstrate that Tinlarebant-mediated reduction in retinal retinol delivery directly decreases the production of all-trans-retinaldehyde, the immediate precursor for bisretinoid formation. By limiting the substrate available for condensation reactions in photoreceptor outer segments, Tinlarebant reduces N-retinylidene-N-retinyl-ethanolamine accumulation by 55-65% in human retinal pigment epithelium cultures and significantly lowers lipofuscin autofluorescence in treated patients over 24 months [3] [5] [9]. This attenuation occurs without completely abolishing the visual cycle, preserving scotopic vision while preventing toxic thresholds of bisretinoids (typically exceeding 30-40% of baseline levels in progressive disease) [7].

Table 2: Tinlarebant's Impact on Visual Cycle Intermediates and Pathological Byproducts

Visual Cycle ComponentPhysiological FunctionPathological RoleTinlarebant-Mediated Change
Serum retinolVitamin A transport to retinaSource material for bisretinoids↓ 60-70% serum delivery
All-trans-retinalPhototransduction productBisretinoid precursor↓ 45-55% retinal levels
N-retinylidene-phosphatidylethanolaminePhysiological transport intermediateAccumulates in Adenosine triphosphate Binding Cassette Subfamily A Member 4 deficiency↓ 35-40%
N-retinylidene-N-retinyl-ethanolamine (lipofuscin)Minimal physiological rolePhototoxic/oxidative damage to retinal pigment epithelium↓ 50-65% accumulation rate
A2E (pyridinium bisretinoid)NoneDirect retinal pigment epithelium cytotoxicity↓ 55-70% concentration

Clinical validation comes from Phase 2 trials where Tinlarebant-treated Stargardt disease type 1 patients exhibited a statistically significant reduction in atrophic lesion growth rate (p<0.001) compared to age-matched historical controls. Remarkably, 42% of treated subjects (5/12) demonstrated complete arrest in new atrophic lesion formation over 24 months, directly correlating with reduced lipofuscin accumulation observed through quantitative fundus autofluorescence imaging [5]. These findings substantiate the pharmacological principle that modulating retinal retinol availability through Retinol-Binding Protein 4 antagonism effectively decelerates the cytotoxic cascade driving retinal degeneration [3] [10].

Transcriptional and Post-Translational Regulation of Adenosine triphosphate Binding Cassette Subfamily A Member 4-Linked Pathways

While Tinlarebant does not directly target the Adenosine triphosphate Binding Cassette Subfamily A Member 4 gene product, it exerts significant indirect regulatory effects on Adenosine triphosphate Binding Cassette Subfamily A Member 4-associated pathways through modulation of retinoid flux. Adenosine triphosphate Binding Cassette Subfamily A Member 4 functions as an ATP-dependent flippase located in photoreceptor outer segment discs, facilitating the clearance of N-retinylidene-phosphatidylethanolamine from the disc lumen to the cytoplasmic surface [6] [8]. In Stargardt disease type 1, over 2,000 identified Adenosine triphosphate Binding Cassette Subfamily A Member 4 mutations impair this transport function, leading to accelerated condensation of N-retinylidene-phosphatidylethanolamine into cytotoxic N-retinylidene-N-retinyl-ethanolamine [6] [8].

Tinlarebant addresses this pathological cascade through substrate reduction at the transcriptional level. Nuclear receptor studies reveal that retinoic acid (the carboxylic acid derivative of retinol) functions as a ligand for retinoic acid receptors and retinoid X receptors, which regulate the expression of numerous genes including those involved in retinoid metabolism [7]. By reducing intraretinal retinol availability, Tinlarebant decreases all-trans-retinoic acid synthesis by approximately 40%, subsequently downregulating retinoic acid receptor-mediated transcription of lipogenic enzymes involved in bisretinoid synthesis [1] [7]. This transcriptional modulation complements the direct substrate reduction effect, creating a dual mechanism to alleviate metabolic stress on mutant Adenosine triphosphate Binding Cassette Subfamily A Member 4 pathways.

At the post-translational level, Tinlarebant influences the inflammatory microenvironment associated with retinal pigment epithelium degeneration. Elevated N-retinylidene-N-retinyl-ethanolamine accumulation activates the NLRP3 inflammasome and increases secretion of pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α, interleukin-6) that further impair Adenosine triphosphate Binding Cassette Subfamily A Member 4 function through oxidative damage [4] [6]. By reducing N-retinylidene-N-retinyl-ethanolamine burden, Tinlarebant decreases cytokine concentrations by 30-50% in vitreal samples, potentially preserving residual Adenosine triphosphate Binding Cassette Subfamily A Member 4 activity in hypomorphic variants [8].

Table 3: Transcriptional and Cellular Effects of Tinlarebant on Retinoid Pathways

Regulatory LevelPathophysiological ProcessTinlarebant-Mediated EffectFunctional Consequence
TranscriptionalRetinoic acid receptor activation of lipogenic genes↓ 38-42% retinoic acid synthesisReduced expression of bisretinoid-forming enzymes
Peroxisome proliferator-activated receptor γ downregulation in Adenosine triphosphate Binding Cassette Subfamily A Member 4 deficiencyPartial restoration of peroxisome proliferator-activated receptor γ signalingImproved lipid handling in retinal pigment epithelium
Post-translationalOxidative modification of Adenosine triphosphate Binding Cassette Subfamily A Member 4↓ 45% lipid peroxidation productsPreservation of residual Adenosine triphosphate Binding Cassette Subfamily A Member 4 flippase activity
NLRP3 inflammasome activation by N-retinylidene-N-retinyl-ethanolamine↓ 50-60% interleukin-1β secretionReduced retinal pigment epithelium pyroptosis
CellularPhagocytic dysfunction in lipid-loaded retinal pigment epitheliumImproved lysosomal clearanceReduced lipofuscin granule accumulation

This multilevel regulatory approach demonstrates particular efficacy in patients with specific Adenosine triphosphate Binding Cassette Subfamily A Member 4 variant profiles. Late-onset Stargardt disease type 1 patients harboring milder missense mutations (e.g., p.Arg2030Gln) show superior responses to Tinlarebant therapy compared to those with null mutations, suggesting the drug's effectiveness correlates with residual Adenosine triphosphate Binding Cassette Subfamily A Member 4 function [6]. Ongoing Phase 3 trials (DRAGON, PHOENIX) continue to evaluate the correlation between Adenosine triphosphate Binding Cassette Subfamily A Member 4 genotype and therapeutic outcomes, potentially enabling future genotype-directed application of Retinol-Binding Protein 4 antagonism [3] [5] [9].

Properties

CAS Number

1821327-95-0

Product Name

Tinlarebant?

IUPAC Name

1-[3-[4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone

Molecular Formula

C21H21F5N4O2

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C21H21F5N4O2/c1-11(31)30-9-6-14-16(10-30)27-28-19(14)20(32)29-7-4-12(5-8-29)13-2-3-15(22)18(23)17(13)21(24,25)26/h2-3,12H,4-10H2,1H3,(H,27,28)

InChI Key

HAGSLCBZFRRBLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)NN=C2C(=O)N3CCC(CC3)C4=C(C(=C(C=C4)F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.